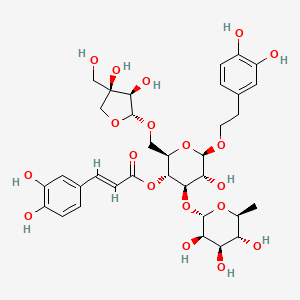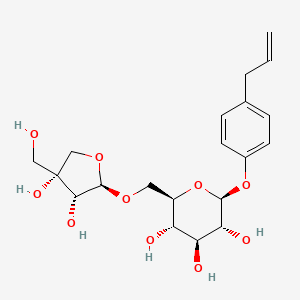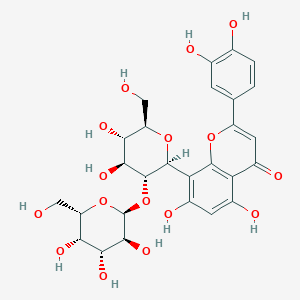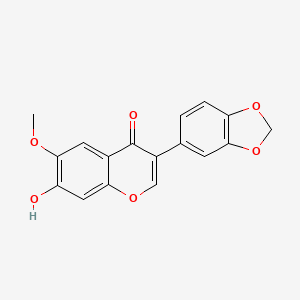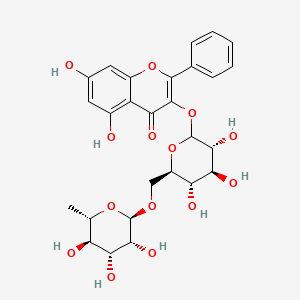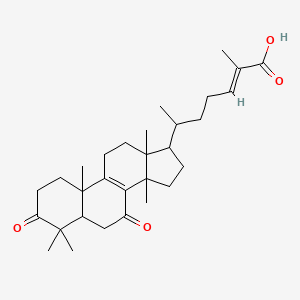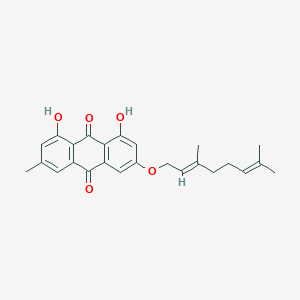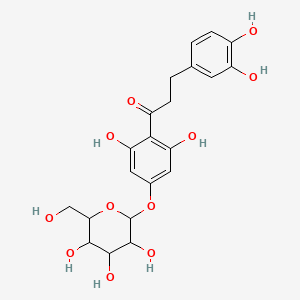
Sieboldin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sieboldin is a specialized secondary metabolite belonging to the group of dihydrochalcones. It is found in high concentrations in certain wild species of the genus Malus, which are closely related to the domesticated apple (Malus × domestica L.) . This compound is known for its unique chemical properties and potential health benefits.
Mechanism of Action
Target of Action
3-Hydroxyphloretin-4’-glucoside, also known as Sieboldin, is a derivative of phloretin, a dihydrochalcone . Phloretin and its derivatives are known to interact with various biological macromolecules . .
Mode of Action
It is known that phloretin, the parent compound, can modulate signal cascades and change the permeability and fluidity of membranes . It is plausible that this compound may have similar properties, but this needs to be confirmed by further studies.
Biochemical Pathways
This compound is a product of the phenylpropanoid pathway, a well-known metabolic route in plants . This pathway is responsible for the biosynthesis of dihydrochalcone compounds, including this compound . The key 3-hydroxylation converting the precursor phloretin into 3-hydroxyphloretin is the missing step that ultimately leads to this compound biosynthesis .
Pharmacokinetics
It is known that phloretin and its derivatives can be metabolized by colon microflora into simple phenols
Result of Action
Phloretin and its derivatives are known to have various biological properties, including antifungal, anticancer, antioxidant, antibacterial, antiosteoclastogenic, estrogenic, antiviral, and anti-inflammatory activities . It is plausible that this compound may have similar effects, but this needs to be confirmed by further studies.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the expression of chalcone synthase (CHS), which plays an important role in the biosynthesis of dihydrochalcones, is influenced by biotic and abiotic stress and environmental factors such as UV, wounding, or pathogens
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of sieboldin involves the hydroxylation of phloretin, a dihydrochalcone, by specific enzymes. In wild Malus species, two putative 3-hydroxylases (CYP98A195 and CYP98A196) have been identified, which are capable of producing 3-hydroxyphloretin, ultimately leading to the accumulation of this compound . The enzymes co-localize with an endoplasmic reticulum marker, indicating their role in the hydroxylation process.
Industrial Production Methods: Currently, there is limited information on the industrial production of this compound. Most of the research focuses on its natural occurrence and biosynthesis in wild Malus species. advancements in biotechnological methods, such as the use of Saccharomyces cerevisiae for de novo production, may pave the way for large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions: Sieboldin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically occur at the hydroxyl groups, where reagents like acyl chlorides or alkyl halides can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Sieboldin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Sieboldin is part of the dihydrochalcone family, which includes other compounds such as phloridzin and trilobatin. Here is a comparison of this compound with these similar compounds:
Phloridzin: Phloridzin is the most prominent dihydrochalcone in Malus species and has anti-diabetic effects through increased insulin sensitivity and inhibition of SGLT-2. Unlike this compound, phloridzin is more widely distributed in cultivated apple varieties.
Trilobatin: Trilobatin is another dihydrochalcone found in some Malus species.
Uniqueness of this compound: this compound stands out due to its specific hydroxylation pattern and its occurrence in certain wild Malus species. Its unique chemical structure and potential health benefits make it a compound of significant interest in scientific research and industrial applications .
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O11/c22-8-16-18(28)19(29)20(30)21(32-16)31-10-6-14(26)17(15(27)7-10)12(24)4-2-9-1-3-11(23)13(25)5-9/h1,3,5-7,16,18-23,25-30H,2,4,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHMLSKQZFKMLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,14R)-7,7,20,20-tetramethyl-8,12,19,25-tetraoxahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosa-2(11),3,9,15(24),16,18(23),21-heptaene](/img/structure/B600403.png)
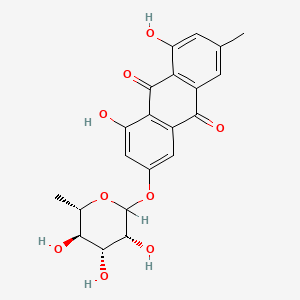
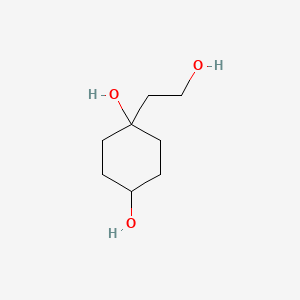
![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)
